REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([F:8])[CH:7]=1.[CH:10](CC([O-])=O)=[CH2:11].C([O-])([O-])=O.[Na+].[Na+]>C1(C)C=CC=CC=1>[CH:10]([O:9][C:4]1[CH:3]=[C:2]([F:1])[CH:7]=[C:6]([F:8])[CH:5]=1)=[CH2:11] |f:2.3.4|
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Name
|
|
Quantity
|
3.85 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)O
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
C(=C)CC(=O)[O-]
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
chloro-1,5-cycooctadiene iridium (I)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
was flushed with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
ADDITION
|
Details
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the reaction mixture was diluted with 60 ml hexane
|
Type
|
WASH
|
Details
|
washed with 60 ml water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of silica gel
|
Type
|
WASH
|
Details
|
rinsed with 60 ml hexane
|
Type
|
CONCENTRATION
|
Details
|
The filtrates were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)OC1=CC(=CC(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |